4-(2,4-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

DHODH Inhibition Hematologic Malignancy Preclinical Pharmacology

4-(2,4-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine, also cataloged under CAS 1219454-30-4, is a synthetic small-molecule DHODH inhibitor. In the literature, its biological activity is predominantly described under the development code PTC299 (emvododstat), a tetrahydro-β-carboline that acts as a dual inhibitor of dihydroorotate dehydrogenase (DHODH) and post-transcriptional VEGFA production.

Molecular Formula C14H9F6N3O
Molecular Weight 349.23 g/mol
CAS No. 1219454-30-4
Cat. No. B1414453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
CAS1219454-30-4
Molecular FormulaC14H9F6N3O
Molecular Weight349.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N
InChIInChI=1S/C14H9F6N3O/c15-13(16,17)8-1-2-9(10(6-8)14(18,19)20)7-3-4-22-11(5-7)12(21)23-24/h1-6,24H,(H2,21,23)
InChIKeyMFQBAJVOOYAWEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine (PTC299) for Procuring Selective DHODH/VEGFA Inhibition


4-(2,4-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine, also cataloged under CAS 1219454-30-4, is a synthetic small-molecule DHODH inhibitor [1]. In the literature, its biological activity is predominantly described under the development code PTC299 (emvododstat), a tetrahydro-β-carboline that acts as a dual inhibitor of dihydroorotate dehydrogenase (DHODH) and post-transcriptional VEGFA production [1]. The compound is orally bioavailable and has advanced into human clinical trials for hematologic malignancies and COVID-19 [2][3].

Why Generic DHODH Inhibitors Cannot Substitute for 4-(2,4-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine (PTC299)


In-class DHODH inhibitors such as brequinar, teriflunomide, and vidofludimus share a common enzymatic target but exhibit clinically meaningful differences in potency, off-target kinase inhibition, and myelosuppression risk [1]. Unlike these earlier inhibitors, 4-(2,4-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine (PTC299) was not identified through in vitro enzyme screens but through a phenotypic screen for VEGFA translational inhibition, resulting in superior potency in intact mitochondrial assays and a cleaner safety profile [1]. Simple generic substitution without accounting for these quantitative differences can compromise experimental reproducibility and clinical translatability.

Quantitative Comparator Evidence for 4-(2,4-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine (PTC299)


DHODH Inhibition Potency: PTC299 is 10–1000 Fold More Potent than Brequinar, Vidofludimus, and A77-1726 in Leukemia Cells

In head-to-head comparisons against established DHODH inhibitors in leukemia cell lines, PTC299 exhibits an IC50 of approximately 1 nM, making it 10- to 1000-fold more potent than brequinar, vidofludimus, or A77-1726 [1]. This translates to effective target engagement at substantially lower drug exposures, reducing the probability of off-target toxicity.

DHODH Inhibition Hematologic Malignancy Preclinical Pharmacology

VEGFA Protein Production Inhibition: EC50 of 1.64 nM in Hypoxia-Stimulated HeLa Cells

In hypoxia-induced VEGFA protein production assays using HeLa cells, PTC299 achieves an EC50 of 1.64 ± 0.83 nM [1]. While direct EC50 data for brequinar or teriflunomide under identical conditions are not available in this dataset, the DHODH-dependent mechanism of VEGFA suppression has been independently validated, confirming that PTC299-mediated VEGFA reduction is a direct consequence of DHODH inhibition rather than an off-target effect [1].

VEGFA Post-Transcriptional Regulation Angiogenesis

Clean Cardiovascular Safety Profile: Absence of Hypertension, Bleeding, and Proteinuria Versus Multi-Targeted VEGFR Tyrosine Kinase Inhibitors

In a Phase I trial enrolling 84 healthy volunteers, PTC299 did not cause adverse events such as bleeding, hypertension, or proteinuria, toxicities that are classically associated with multi-targeted VEGFR tyrosine kinase inhibitors (e.g., sunitinib, sorafenib) [1]. This cleaner safety profile is attributed to PTC299's selective mechanism of post-transcriptional VEGFA suppression without direct kinase inhibition.

Drug Safety VEGF Inhibitor Toxicity Phase I Clinical Trial

Oral Bioavailability and Achievable Target Trough Concentrations in Humans

PTC299 demonstrates oral bioavailability in humans, achieving target trough plasma concentrations previously associated with preclinical efficacy (>100 nM) at doses ≥0.6 mg/kg twice daily within 7 days of repeated administration [1]. In contrast, earlier DHODH inhibitors like brequinar have limited oral bioavailability and narrow therapeutic windows, restricting their translational utility [2][3].

Pharmacokinetics Oral Bioavailability Translational Pharmacology

Pediatric CNS Tumor Disease Stabilization: Prolonged Control in Low-Grade Glioma

In a Phase I trial of 27 children with recurrent CNS tumors, PTC299 resulted in prolonged disease stabilization in patients with low-grade gliomas, with 5 children remaining on therapy for 8–16 courses (≥6 months) [1]. While not directly compared to bevacizumab in this trial, the observed disease control is notable in a population where most VEGF-targeted therapies have shown limited single-agent efficacy.

Pediatric Neuro-Oncology CNS Tumor Pharmacokinetics Low-Grade Glioma

Research and Industrial Applications for 4-(2,4-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine (PTC299)


Lead Compound for Developing Next-Generation DHODH Inhibitors with Improved Therapeutic Index

The 10- to 1000-fold greater potency of PTC299 over brequinar and vidofludimus in leukemia cells [1] makes it an ideal starting point for medicinal chemistry optimization. Researchers can leverage its structural scaffold to design analogs that retain potency while further improving metabolic stability and reducing hepatotoxicity.

Investigational Agent for Anti-Angiogenic Studies Requiring a Clean Cardiovascular Safety Profile

The absence of hypertension, bleeding, and proteinuria in Phase I trials positions PTC299 as a unique tool compound for chronic in vivo angiogenesis studies where traditional VEGFR TKIs would confound cardiovascular endpoints.

Dual DHODH/VEGFA Inhibitor for SARS-CoV-2 and RNA Virus Antiviral Research

PTC299 inhibits SARS-CoV-2 replication with an EC50 of 2.0–31.6 nM while simultaneously suppressing pro-inflammatory cytokines (IL-6, IL-17A, VEGF) [2]. This dual antiviral/anti-inflammatory mechanism makes it a valuable reference compound for pandemic preparedness and antiviral drug discovery programs.

CNS-Penetrant Agent for Pediatric Neuro-Oncology Preclinical Models

The clinical demonstration of prolonged disease stabilization in children with low-grade gliomas [3] provides a rationale for using PTC299 in preclinical models of pediatric brain tumors, particularly for studies investigating blood-brain barrier penetration and tumor microenvironment modulation.

Quote Request

Request a Quote for 4-(2,4-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.